cis-Octahydrocyclopenta[c]pyrrole hydrochloride chemical properties
cis-Octahydrocyclopenta[c]pyrrole hydrochloride chemical properties
An In-Depth Technical Guide to cis-Octahydrocyclopenta[c]pyrrole Hydrochloride: A Privileged Scaffold in Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[1] The hydrochloride salt form, cis-Octahydrocyclopenta[c]pyrrole hydrochloride, is a stable and commonly used variant that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[2]
This guide offers an in-depth exploration of the fundamental physicochemical properties, synthesis, analytical characterization, and applications of the cis-Octahydrocyclopenta[c]pyrrole hydrochloride core. As a Senior Application Scientist, the narrative herein is designed to merge technical data with practical, field-proven insights for researchers, chemists, and drug development professionals.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic and biological systems. This chapter delineates the core physicochemical characteristics of cis-Octahydrocyclopenta[c]pyrrole hydrochloride.
Identification and Nomenclature
The compound is systematically named and identified by several conventions. Its CAS number, 926276-10-0, specifically refers to the cis-hydrochloride salt.[3][4] The corresponding free base is registered under CAS number 5661-03-0.[5]
| Identifier | Value |
| IUPAC Name | (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole hydrochloride |
| Synonyms | cis-octahydro-cyclopenta[c]pyrrole HCl; 3-azabicyclo[3.3.0]octane HCl[1][3][4] |
| CAS Number | 926276-10-0[3] |
| Molecular Formula | C₇H₁₄ClN[3] |
| Molecular Weight | 147.65 g/mol [3] |
| PubChem CID | 67080793[4] |
Physical Properties
The physical state and solubility profile are critical for experimental design, including reaction setup and formulation.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder. | [3][6] |
| Melting Point | ~200 - 220 °C (decomposes) | [6] |
| Boiling Point | Decomposes before boiling. | [6] |
| Solubility | Soluble in polar solvents (water, methanol, ethanol). | [6] |
| pH | Aqueous solutions are acidic due to the hydrochloride salt. | [6] |
Note: Properties such as boiling point (165 °C at 760 mmHg), density (0.934 g/cm³), and flash point (44.8 °C) are reported for the free base, octahydrocyclopenta[c]pyrrole.[5][7]
Molecular Structure and Stereochemistry
The defining feature of this molecule is its fused bicyclic system, which imparts significant conformational rigidity. The "cis" designation indicates that the hydrogen atoms at the two bridgehead carbons (3a and 6a) are on the same face of the molecule. This stereochemical arrangement is crucial for its function as a scaffold, as it locks the three-dimensional shape and dictates the spatial vectors of any substituents.
Caption: 2D structure of cis-Octahydrocyclopenta[c]pyrrole hydrochloride.
Chapter 2: Synthesis and Reactivity
The utility of a building block is defined by its accessibility and predictable reactivity. This molecule can be prepared via several strategic routes, each with distinct advantages.
Key Synthetic Pathways
The synthesis of the octahydrocyclopenta[c]pyrrole core is well-documented in patent literature, reflecting its commercial importance. The common theme is the formation of the bicyclic ring system through cyclization.
Protocol: Synthesis via Reductive Cyclization of a Bicyclic Imide
This common laboratory and industrial approach relies on the robust reduction of a stable imide precursor. The causality for this choice is the high yield and stereochemical control often afforded by hydride-based reductions.
-
Precursor Formation: A suitable cyclopentane-1,2-dicarboxylic acid derivative is converted into the corresponding bicyclic imide (a cyclopentyl imide compound) through reaction with ammonia or an ammonia equivalent.[8]
-
Reduction: The imide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen).[8]
-
Reductant Addition: A powerful reducing agent, such as a borane complex or sodium borohydride activated by a Lewis acid (e.g., zinc chloride), is added portion-wise at a controlled temperature.[8] The Lewis acid coordinates to the carbonyl oxygens, increasing their electrophilicity and facilitating hydride attack.
-
Workup and Isolation: The reaction is quenched with an acidic aqueous solution. The free base is then liberated by basifying the aqueous layer to a pH of 8-9 and extracted with an organic solvent.[8]
-
Salt Formation: The hydrochloride salt is formed by treating the isolated free base with hydrochloric acid in a suitable solvent, leading to precipitation of the final product.
Caption: Generalized workflow for imide reduction synthesis.
Chemical Reactivity
The chemical behavior is dominated by the secondary amine. This functional group serves as the primary handle for incorporating the scaffold into larger target molecules.
-
N-Alkylation: The amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms stable amide bonds.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach aryl or heteroaryl moieties.
Chapter 3: Applications in Drug Discovery
The rigid conformation of the cis-octahydrocyclopenta[c]pyrrole scaffold is its most valuable asset, making it a powerful tool for constraining the orientation of pharmacophoric groups.
The Privileged Scaffold Concept
In drug design, conformational flexibility can be a liability, leading to binding at multiple off-target sites. Rigid scaffolds like this one reduce the entropic penalty of binding to a target receptor by pre-organizing the molecule into a bioactive conformation. This often translates to enhanced potency and selectivity.[1]
Caption: Scaffold directs substituent binding to a target.
Case Studies
The strategic importance of this building block is highlighted by its incorporation into approved drugs and clinical candidates.
-
Antivirals (e.g., Telaprevir): Used as an intermediate for hepatitis C protease inhibitors. The scaffold helps position key functional groups to interact with the enzyme's active site.[2]
-
Antidiabetics (e.g., Gliclazide): Serves as an intermediate in the synthesis of certain sulfonylurea drugs.[2]
-
Emerging Applications: Research has shown its potential in the development of novel anti-inflammatory, anti-tumor, and neuroprotective agents.[9]
Chapter 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory. The hydrochloride salt is generally stable but requires careful handling.
Hazard Identification
The compound is classified as an irritant and may cause serious eye damage.[10]
| Hazard Class | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation. | Irritant (❗) |
| Eye Irritation | H319: Causes serious eye irritation. | Irritant (❗) |
| Respiratory Irritation | H335: May cause respiratory irritation. | Irritant (❗) |
The free base is more hazardous, classified as causing severe skin burns and eye damage (Corrosive, corrosive).[11]
Protocol for Safe Handling
A self-validating protocol ensures user safety and experimental integrity.
-
Engineering Controls: All manipulations (weighing, transfers, dissolution) must be performed in a certified chemical fume hood to prevent inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly-fitting safety goggles or a face shield.[13][14]
-
Dispensing: Use non-sparking tools for handling the solid. Avoid creating dust.[14]
-
Spill Management: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
First Aid:
-
Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Skin: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Storage and Stability
Proper storage is crucial to maintain the compound's purity and integrity.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6]
-
Container: Keep in a tightly sealed container to protect from moisture and air.[6] Some sources suggest it may be sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[15]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[6][15]
Conclusion
cis-Octahydrocyclopenta[c]pyrrole hydrochloride is more than just a chemical intermediate; it is a strategically vital tool in the arsenal of the medicinal chemist. Its inherent structural rigidity, combined with the synthetic accessibility of its secondary amine, provides a reliable and powerful platform for the design of next-generation therapeutics. By understanding its chemical properties, handling requirements, and strategic applications, researchers can effectively leverage this privileged scaffold to accelerate the drug discovery process.
References
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Home Sunshine Pharma. (n.d.). Octahydrocyclopenta[c]pyrrole CAS 5661-03-0. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). Octahydrocyclopenta[C]Pyrrole Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Cyclopenta(c)pyrrole, octahydro-, cis-. Retrieved from [Link]
- Google Patents. (2013). WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.
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Eureka. (2013). Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Retrieved from [Link]
- Google Patents. (2014). CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
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Preclinical Research CRO. (n.d.). CAS 5661-03-0 Octahydrocyclopenta[c]pyrrole. Retrieved from [Link]
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PubChem. (n.d.). Octahydrocyclopenta(c)pyrrole. Retrieved from [Link]
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